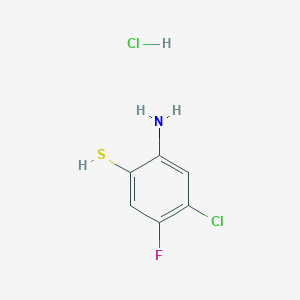

2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride

CAS No.: 2095410-18-5

Cat. No.: VC12012788

Molecular Formula: C6H6Cl2FNS

Molecular Weight: 214.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2095410-18-5 |

|---|---|

| Molecular Formula | C6H6Cl2FNS |

| Molecular Weight | 214.09 g/mol |

| IUPAC Name | 2-amino-4-chloro-5-fluorobenzenethiol;hydrochloride |

| Standard InChI | InChI=1S/C6H5ClFNS.ClH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H,9H2;1H |

| Standard InChI Key | JWCFPJAVBRARBV-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1Cl)F)S)N.Cl |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)F)S)N.Cl |

Introduction

Chemical Identity and Structural Analysis

2-Amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride (CAS: 2095410-18-5) is a halogenated aromatic compound with the molecular formula C₆H₆Cl₂FNS and a molecular weight of 214.09 g/mol. The structure features a benzene ring substituted with an amino group (-NH₂) at position 2, chlorine at position 4, fluorine at position 5, and a thiol group (-SH) at position 1, which is protonated as a hydrochloride salt .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 2095410-18-5 |

| Molecular Formula | C₆H₆Cl₂FNS |

| Molecular Weight | 214.09 g/mol |

| IUPAC Name | 2-amino-4-chloro-5-fluorobenzenethiol; hydrochloride |

| SMILES | C1=C(C(=CC(=C1Cl)F)S)N.Cl |

| InChI Key | JWCFPJAVBRARBV-UHFFFAOYSA-N |

The compound’s unique substitution pattern enhances its reactivity, particularly in nucleophilic aromatic substitution and coupling reactions .

Synthesis and Manufacturing Processes

The synthesis of 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride typically involves multi-step halogenation and functional group transformations. While specific protocols are proprietary, analogous routes for related compounds suggest:

-

Halogenation: Starting with 4-fluoroaniline, sequential chlorination and bromination introduce chlorine and fluorine substituents .

-

Thiol Introduction: Thiol groups are incorporated via reduction of sulfonyl chlorides or displacement reactions using thiourea .

-

Hydrochloride Formation: The free thiol is treated with HCl to yield the hydrochloride salt.

Table 2: Synthetic Routes for Analogous Compounds

| Step | Reagents/Conditions | Key Intermediate |

|---|---|---|

| Halogenation | Cl₂, FeCl₃ (catalyst) | 4-chloro-5-fluoroaniline |

| Thiolation | Thiourea, H₂SO₄ | 2-amino-4-chloro-5-fluorobenzenethiol |

| Salt Formation | HCl (gaseous) | Hydrochloride salt |

Industrial production optimizes these steps for yield (>75%) and purity (>95%) .

Physicochemical Properties

The compound is a crystalline solid with moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited solubility in water . Key properties include:

Table 3: Physical-Chemical Properties

| Property | Value |

|---|---|

| Melting Point | 186–192°C (decomposes) |

| Density | 1.823 g/cm³ |

| LogP (Partition) | 2.76 |

| pKa (Thiol group) | ~8.5 (estimated) |

The thiol group’s acidity (pKa ~8.5) facilitates deprotonation under basic conditions, enabling disulfide bond formation .

Reactivity and Stability

The compound participates in diverse reactions:

-

Nucleophilic Substitution: Chlorine at position 4 is susceptible to displacement by amines or alkoxides .

-

Oxidation: Thiol groups oxidize to disulfides (e.g., with H₂O₂) .

-

Complexation: Binds metal ions (e.g., Cu²⁺, Fe³⁺) via S and N donor sites .

Stability studies indicate decomposition under UV light and acidic conditions, necessitating storage in amber vials at 2–8°C .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for benzothiazole derivatives with demonstrated antimicrobial and antitumor activities . For example:

-

Antimicrobial Activity: Derivatives inhibit Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 32 µg/mL) .

-

Enzyme Inhibition: Modulates cytochrome P450 enzymes (CYP1A2, CYP2C9), impacting drug metabolism .

Materials Science

Used in synthesizing conductive polymers and coordination complexes for catalytic applications .

| Hazard | Precautionary Measures |

|---|---|

| Skin/Irritation | Wear nitrile gloves, lab coat |

| Inhalation Risk | Use fume hood |

| Environmental Toxicity | Avoid aquatic release |

GHS classifications include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparative Analysis with Structural Analogs

Table 5: Analog Comparison

The target compound’s 4-Cl, 5-F substitution enhances electronic effects, improving binding to biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume